molecular formula C7H6N2S2 B1624348 Thiazolo[4,5-b]pyridine, 2-(methylthio)- CAS No. 99158-60-8

Thiazolo[4,5-b]pyridine, 2-(methylthio)-

Cat. No.: B1624348
CAS No.: 99158-60-8
M. Wt: 182.3 g/mol
InChI Key: XNPFLEICSMQHLM-UHFFFAOYSA-N
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Description

Structural Classification within Fused Heterocyclic Systems

Thiazolo[4,5-b]pyridine (B1357651), 2-(methylthio)- belongs to the class of fused heterocyclic systems, where a thiazole (B1198619) ring is fused to a pyridine (B92270) ring. This fusion creates a rigid, planar scaffold that is of significant interest in various fields of chemistry. The thiazole ring, a five-membered ring containing both a sulfur and a nitrogen atom, and the pyridine ring, a six-membered aromatic ring with one nitrogen atom, together contribute to the compound's distinct electronic and steric properties. researchgate.net

A crystal structure analysis of Thiazolo[4,5-b]pyridine, 2-(methylthio)- revealed a monoclinic crystal system. researchgate.net The molecule itself is constructed from the pyridine-thiazole moiety and the methylsulfide group. researchgate.net The non-hydrogen atoms of the two independent molecules in the asymmetric unit are nearly planar. researchgate.net The bond lengths within the thiazole ring are intermediate between typical single and double bonds, indicating electron delocalization across the fused system. researchgate.netdmed.org.ua This planarity and the presence of multiple heteroatoms are key features that influence its interaction with biological targets. researchgate.net

Academic Significance as a Privileged Scaffold in Chemical Research

The thiazolo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. Thiazolopyridines are considered bioisosteres of purines, which are fundamental components of DNA and RNA, making them prime candidates for interacting with a wide range of biological systems. dmed.org.ua

The combination of the thiazole and pyridine rings into a single fused system provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. dmed.org.ua The methylthio group in Thiazolo[4,5-b]pyridine, 2-(methylthio)- can influence the compound's lipophilicity and can be a site for further chemical reactions. researchgate.net Derivatives of the thiazolopyridine scaffold have been investigated for a broad spectrum of pharmacological activities, including potential antimicrobial, antifungal, and anticancer properties. researchgate.netdmed.org.ua The structural features of these compounds allow for specific interactions with biological macromolecules, making them valuable tools in drug discovery and chemical biology research. researchgate.net

Historical Context of Thiazolopyridine Derivatives in Scientific Inquiry

The scientific inquiry into pyridine-based heterocyclic compounds has a long history, as they constitute a significant portion of modern pharmaceuticals. The fusion of a thiazole ring to the pyridine core to form thiazolopyridines represented a logical step in the exploration of novel chemical space for drug discovery. dmed.org.ua

The synthesis of the thiazolo[4,5-b]pyridine scaffold can be achieved through various synthetic routes. One common approach involves the construction of the thiazole ring onto a pre-existing pyridine derivative. For instance, the synthesis of Thiazolo[4,5-b]pyridine, 2-(methylthio)- has been reported to start from 2-amino-3-chloropyridine. researchgate.net Other methods include the acylation of a pyridin-2-amine followed by treatment with a phosphorus pentasulfide and subsequent oxidation to form the fused ring system. Over the years, numerous synthetic methodologies have been developed to create a wide variety of substituted thiazolopyridine derivatives, reflecting the ongoing interest in this class of compounds for their potential applications in various scientific and industrial fields. nih.gov

Properties

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-9-6-5(11-7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPFLEICSMQHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465033
Record name Thiazolo[4,5-b]pyridine, 2-(methylthio)-
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Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99158-60-8
Record name 2-(Methylthio)thiazolo[4,5-b]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-b]pyridine, 2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thiazolo 4,5 B Pyridine, 2 Methylthio and Its Derivatives

Foundational Cyclization Approaches to the Thiazolo[4,5-b]pyridine (B1357651) Core

The fundamental synthesis of the thiazolo[4,5-b]pyridine system often relies on the construction of the thiazole (B1198619) ring onto a pre-existing, appropriately functionalized pyridine (B92270) core. This is a common and versatile strategy in heterocyclic chemistry.

Cyclocondensation Strategies Involving Pyridine Precursors

Cyclocondensation reactions are a cornerstone for building the thiazolo[4,5-b]pyridine skeleton. These methods typically involve intramolecular or intermolecular reactions that form the thiazole ring by creating two new bonds, starting from a pyridine derivative that contains functionalities amenable to cyclization. dmed.org.ua

A prevalent and effective starting point for the synthesis is the use of pyridine derivatives substituted at the 2- and 3-positions. Specifically, 2-aminopyridines with a suitable leaving group or a nucleophilic group at the 3-position are ideal precursors. For instance, 2-amino-3-halopyridines (like 3-iodopyridin-2-amine) or 2-aminopyridine-3-thiols serve as versatile starting materials. dmed.org.uamdpi.com These compounds possess the necessary amine and a second reactive site ortho to it, which are perfectly positioned for the annulation of a five-membered thiazole ring.

The reaction of 2-aminopyridine-3-thiol (B8597) with various electrophilic reagents is a direct method to form the fused thiazole ring. dmed.org.ua Similarly, starting with a 2-amino-3-halopyridine allows for initial reaction with a sulfur-containing nucleophile, which can then cyclize onto the amino group.

Table 1: Pyridine Precursors for Thiazolo[4,5-b]pyridine Synthesis

Precursor Compound Typical Co-reactant Resulting Structure
2-Aminopyridine-3-thiol Aldehydes, Acyl Chlorides 2-Substituted Thiazolo[4,5-b]pyridines
3-Iodopyridin-2-amine Carbon Disulfide, Amines 2-Substituted Thiazolo[4,5-b]pyridines

This table illustrates common starting materials and their corresponding reaction partners for the synthesis of the target scaffold.

A highly effective and specific method for synthesizing the 2-(methylthio) derivative involves a three-component reaction using a 2-amino-3-halopyridine, carbon disulfide (CS₂), and a secondary amine, catalyzed by a copper complex. dmed.org.ua This process is believed to proceed through the in-situ formation of a dithiocarbamate intermediate. The amino group of the pyridine attacks the electrophilic carbon of CS₂, and the resulting intermediate undergoes copper-catalyzed intramolecular cyclization to form the thiazole ring. dmed.org.uanih.gov

This reaction first yields a thiazolo[4,5-b]pyridine-2-thione derivative. To obtain the target compound, a subsequent methylation step is required. The thione, often after conversion to its more nucleophilic thiolate salt form, is treated with a methylating agent such as methyl iodide (CH₃I) to afford the final product, Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

Table 2: Synthesis of 2-Substituted Thiazolo[4,5-b]pyridines via Carbon Disulfide

Pyridine Precursor Reagents Catalyst/Base Product Type
3-Iodopyridin-2-amine Carbon Disulfide, Secondary Amines MCM-41-2N-CuCl, K₂CO₃ 2-Dialkylaminothiazolo[4,5-b]pyridines

This table outlines the components for the synthesis using carbon disulfide, leading to the thione intermediate which can be methylated.

Ring Closure Utilizing Thiocarboxylic Acid Chlorides

An alternative, though less direct, approach to the thiazolo[4,5-b]pyridine core involves building the thiazole ring from acyl precursors. One such reported method begins with the acylation of pyridin-2-amine with furan-2-carbonyl chloride. dmed.org.ua The resulting N-(pyridin-2-yl)furan-2-carboxamide is then treated with a thionating agent, such as phosphorus pentasulfide (P₂S₅), to convert the amide's carbonyl group into a thiocarbonyl, yielding the corresponding carbothioamide. dmed.org.ua

This thioamide intermediate possesses the necessary atoms for cyclization. Subsequent oxidation of the carbothioamide, for example with potassium ferricyanide (B76249) in an alkaline medium, induces an intramolecular cyclization to form the fused thiazole ring, yielding a 2-(furan-2-yl)thiazolo[4,5-b]pyridine. dmed.org.ua While this example does not directly produce the 2-(methylthio) derivative, it demonstrates the principle of using an acyl-type precursor and a sulfurating agent to construct the thiazole ring.

Advanced Synthetic Protocols and Cascade Reactions

Modern organic synthesis increasingly focuses on efficiency, leading to the development of advanced protocols that minimize steps and purification. Cascade, or domino, reactions are at the forefront of this effort, allowing for the formation of complex molecules like annulated thiazolopyridines in a single pot.

Domino Reaction Sequences for Annulated Thiazolopyridines

Domino reactions offer a powerful strategy for the rapid assembly of the thiazolo[4,5-b]pyridine scaffold. A notable example is a combinatorial method that utilizes a sequence of Sₙ2, Thorpe-Ziegler, and Thorpe-Guareschi reactions. researchgate.net This approach begins with simple starting materials—cyanoacetamide, a heterocumulene like carbon disulfide or an isothiocyanate, and ethyl-4-chloroacetoacetate. researchgate.net These components react in a cascade fashion, where the product of one reaction becomes the substrate for the next without the need for isolating intermediates. This sequence efficiently constructs the highly substituted thiazolo[4,5-b]pyridine core. researchgate.net

Another advanced protocol is the heterogeneous copper-catalyzed cascade three-component reaction involving 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines. dmed.org.ua This one-pot synthesis is highly efficient for generating 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua Such domino reactions are prized for their atom economy and operational simplicity, providing rapid access to molecular diversity. researchgate.netnih.gov

Table 3: Domino Reaction Components for Thiazolopyridine Synthesis

Reaction Type Starting Materials Key Transformations
Sₙ2→Thorpe–Ziegler→Thorpe–Guareschi Cyanoacetamide, Carbon Disulfide, Ethyl-4-chloroacetoacetate Sₙ2, Intramolecular cyclization, Rearrangement

This table summarizes the starting components and key chemical transformations in advanced domino reaction sequences.

Functionalization and Derivatization Strategies for Thiazolo[4,5-b]pyridine, 2-(methylthio)-

The thiazolo[4,5-b]pyridine scaffold is a versatile platform for the development of novel compounds with a wide range of biological activities. dmed.org.uatandfonline.com The 2-(methylthio) substituent, in particular, offers a unique handle for various chemical transformations, allowing for the synthesis of a diverse library of derivatives. This section explores several key functionalization and derivatization strategies that have been employed for Thiazolo[4,5-b]pyridine, 2-(methylthio)- and its analogs.

Nucleophilic Substitutions at the C-2 Methylthio Moiety

The methylthio group at the C-2 position of the thiazolo[4,5-b]pyridine ring system is a versatile functional group that can be displaced by various nucleophiles. This reactivity is often enhanced by oxidation of the sulfur atom. A notable strategy involves the oxidation of the 2-(methylthio) group to the corresponding sulfone. This transformation significantly increases the leaving group ability of the substituent, facilitating nucleophilic displacement. For instance, in solid-phase synthesis, the sulfide can be oxidized to a sulfone, which is then readily displaced by amines to generate 2-amino-thiazolo[4,5-b]pyridine derivatives. nih.govresearchgate.net This two-step sequence provides an efficient route to introduce a variety of amino substituents at the C-2 position, which is a common modification in the development of biologically active molecules.

Table 1: Nucleophilic Substitution at the C-2 Position

Starting Material Reagents Product Reference

Knoevenagel Condensation for Diversification at Specific Positions

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been utilized in the diversification of thiazolo[4,5-b]pyridine derivatives. wikipedia.org This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of the thiazolo[4,5-b]pyridine scaffold, this reaction has been applied to introduce diverse substituents, often at positions with an activated methylene group. For example, the presence of an active methylene group in a substituent at the C-5 position of a thiazolo[4,5-b]pyridine-2-one derivative allows for Knoevenagel condensation with various aldehydes, leading to the formation of arylidene derivatives. researchgate.netderpharmachemica.com While direct Knoevenagel condensation involving the 2-methyl group of Thiazolo[4,5-b]pyridine, 2-(methylthio)- is less common due to the lower acidity of the methyl protons, related heterocyclic systems like 2-methyl-thiazolo[4,5-b]pyrazines have been shown to undergo this reaction, suggesting its potential applicability under specific conditions. nih.govjst.go.jp

Electrophilic Substitution Reactions on the Pyridine Annulus

Electrophilic substitution reactions provide a direct method for the functionalization of the pyridine ring of the thiazolo[4,5-b]pyridine nucleus. The position of substitution is influenced by the directing effects of the fused thiazole ring and any existing substituents. While specific examples for Thiazolo[4,5-b]pyridine, 2-(methylthio)- are not extensively detailed in the available literature, studies on related thiazolopyridine isomers and other fused heterocyclic systems suggest that reactions such as halogenation are feasible. For instance, direct electrophilic chlorination and bromination have been successfully performed on the thiazolo[5,4-d]thiazole (B1587360) ring system, a related heterocyclic core. udayton.edu These reactions demonstrate the possibility of introducing halogen atoms onto the aromatic backbone, which can then serve as handles for further synthetic transformations. The precise conditions and regioselectivity of such reactions on the Thiazolo[4,5-b]pyridine, 2-(methylthio)- core would require specific investigation.

Oxidation of the Methylthio Group to Sulfoxide and Sulfone Derivatives

The sulfur atom of the 2-(methylthio) group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. This transformation not only alters the electronic properties and potential biological activity of the molecule but also, as mentioned earlier, activates the C-2 position for nucleophilic substitution. The oxidation of sulfides to sulfones is a key step in a traceless solid-phase synthesis strategy for 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. nih.govresearchgate.net This oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfones are stable compounds that can be isolated or used in situ for subsequent reactions.

Table 2: Oxidation of the 2-(Methylthio) Group

Substrate Oxidizing Agent Product Reference
2-(Methylthio)thiazolo[4,5-b]pyridine derivative m-CPBA or other suitable oxidant 2-(Methylsulfonyl)thiazolo[4,5-b]pyridine derivative nih.govresearchgate.net

Acylation and Alkylation of the Thiazolopyridine Nucleus

Acylation and alkylation reactions are fundamental methods for introducing new functional groups and extending the carbon framework of heterocyclic compounds. In the context of thiazolo[4,5-b]pyridine derivatives, these reactions have been primarily explored at the nitrogen atom of the thiazolidinone ring in thiazolo[4,5-b]pyridin-2-one systems. derpharmachemica.combiointerfaceresearch.com For instance, a series of novel thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized through alkylation, cyanoethylation, and acylation reactions at the N-3 position. biointerfaceresearch.com Similarly, acylation of the hydrazide derivative of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid has been reported. pensoft.net Direct acylation or alkylation on the pyridine or thiazole ring of Thiazolo[4,5-b]pyridine, 2-(methylthio)- is less documented and would likely require specific activation of the ring system.

Molecular Hybridization Approaches for Novel Derivatives

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a modified biological profile. actascientific.com The thiazolo[4,5-b]pyridine scaffold has been utilized as a core structure in the design of such hybrid molecules. researchgate.net For example, pyridine-thiazole hybrid molecules have been synthesized and evaluated for their anticancer potential. mdpi.com This approach allows for the integration of the desirable properties of the thiazolo[4,5-b]pyridine core with those of other known active moieties, leading to the development of novel chemical entities with unique biological activities. The 2-(methylthio) group can be a key site for linking to other molecular fragments, either directly or after conversion to a more reactive functional group.

Structural and Spectroscopic Characterization of Thiazolo 4,5 B Pyridine, 2 Methylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in a molecule can be elucidated.

Proton (¹H) NMR Spectral Analysis for Chemical Shifts and Coupling Patterns

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants (J) would be influenced by the electron-withdrawing nitrogen atom and the fused thiazole (B1198619) ring. The coupling patterns (e.g., doublet, triplet, doublet of doublets) would reveal the connectivity between adjacent protons on the pyridine ring.

The methyl protons of the 2-(methylthio)- group would appear as a singlet in the upfield region of the spectrum, likely in the range of δ 2.5-3.0 ppm, due to the deshielding effect of the adjacent sulfur atom. The integration of this signal would correspond to three protons.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Similar to the ¹H NMR data, specific experimental ¹³C NMR spectra for Thiazolo[4,5-b]pyridine (B1357651), 2-(methylthio)- are not widely published. However, the anticipated carbon signals can be inferred. The spectrum would display distinct signals for each of the seven carbon atoms in the molecule.

The carbons of the pyridine and thiazole rings would resonate in the downfield region, typically from δ 110 to 160 ppm. The carbon atom attached to the methylthio group (C2) would have a characteristic chemical shift. The carbon atoms of the pyridine ring would show shifts consistent with their position relative to the nitrogen atom and the fused ring system. The methyl carbon of the methylthio group would appear at a much higher field, generally in the range of δ 10-20 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For Thiazolo[4,5-b]pyridine, 2-(methylthio)-, the IR spectrum would be expected to exhibit several characteristic absorption bands.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Absorptions from the methyl group around 2900-3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyridine and thiazole rings in the 1400-1600 cm⁻¹ region.

C-S stretching: This bond vibration typically appears in the fingerprint region, and its identification can be complex.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For Thiazolo[4,5-b]pyridine, 2-(methylthio)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₇H₆N₂S₂. The fragmentation pattern would likely involve the loss of the methyl group (CH₃) or the entire methylthio group (SCH₃), as well as characteristic cleavages of the heterocyclic ring system. Analysis of these fragment ions would further corroborate the proposed structure.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study on the crystal structure of 2-(methylthio)thiazolo[4,5-b]pyridine has been reported, revealing key architectural features. researchgate.net The unit cell of the crystal contains two crystallographically independent molecules. researchgate.net

Elucidation of Molecular Planarity and Conformation

The X-ray analysis demonstrates that the fused pyridine-thiazole ring system in both independent molecules is nearly planar. researchgate.net The maximum deviation from the mean plane for the non-hydrogen atoms is minimal, indicating a high degree of planarity for the core structure. researchgate.net

The bond lengths within the thiazole ring, specifically the C-S bonds, are intermediate between typical single and double bond lengths, suggesting delocalization of electrons within the heterocyclic system. researchgate.net The bond length of the exocyclic C-S bond of the methylthio group is consistent with a single bond. researchgate.net The crystal packing is stabilized by weak intermolecular C-H···N hydrogen bonds, forming chains of molecules within the crystal lattice. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of Thiazolo[4,5-b]pyridine, 2-(methylthio)- reveals a molecular framework that is nearly planar. researchgate.net The analysis was performed on a crystal belonging to the monoclinic P2₁/n space group, with two crystallographically independent molecules present in the asymmetric unit. researchgate.net This planarity encompasses all non-hydrogen atoms of the fused pyridine-thiazole ring system and the attached methylthio group, with only minor deviations observed. researchgate.net

The bond lengths within the thiazole moiety indicate a degree of electron delocalization. Specifically, the C-S bonds within the ring and to the methyl group exhibit lengths that are intermediate between typical single and double bonds. researchgate.net For instance, the bond lengths for C2–S1, C6–S1, and C9–S3 are reported as 1.735(2) Å, 1.750(2) Å, and 1.737(2) Å respectively, while the exocyclic C-S bonds (C6–S2 and C13–S4) are 1.741(2) Å and 1.740(2) Å. researchgate.net This shortening suggests a partial double bond character, a common feature in such heterocyclic systems. researchgate.net The bond lengths from the methyl carbon to the sulfur atom (C7–S2 and C14–S4) are 1.795(3) Å and 1.790(3) Å, which are close to the expected value for a standard C-S single bond. researchgate.net

While a complete list of bond angles and dihedral angles is extensive and typically deposited in crystallographic databases, the near-planar geometry of the two independent molecules is a key finding. The maximum deviation from the plane for the non-hydrogen atoms is reported to be as small as 0.0354(8) Å for one molecule and 0.1179(8) Å for the other, confirming the flatness of the core structure. researchgate.net

Table 1: Selected Bond Lengths for Thiazolo[4,5-b]pyridine, 2-(methylthio)- (Note: The atom numbering corresponds to the crystallographic information file from the cited study. Molecules 1 and 2 are the two crystallographically independent molecules.)

BondLength (Å) in Molecule 1Length (Å) in Molecule 2Character
C2–S1 / C9–S31.735(2)1.737(2)Intermediate single/double
C6–S1 / C13–S31.750(2)1.753(2)Intermediate single/double
C6–S2 / C13–S41.741(2)1.740(2)Intermediate single/double
C7–S2 / C14–S41.795(3)1.790(3)Single

Characterization of Intermolecular Interactions (e.g., C-H···N Hydrogen Bonds)

In the solid state, the crystal packing of Thiazolo[4,5-b]pyridine, 2-(methylthio)- is stabilized by weak intermolecular C-H···N hydrogen bonds. researchgate.net These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in defining the supramolecular architecture of the crystal.

Specifically, hydrogen atoms from the pyridine ring act as donors to the nitrogen atoms of adjacent molecules. Two distinct hydrogen bonds have been identified: C3–H3···N4 and C10–H10···N2 (atom numbering from the crystallographic study). researchgate.net These interactions link adjacent molecules together, forming extended chains within the crystal lattice. researchgate.net The geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle, are consistent with the established criteria for weak hydrogen bonds. researchgate.net

Table 2: Hydrogen Bond Geometry in the Crystal Structure of Thiazolo[4,5-b]pyridine, 2-(methylthio)-

Donor–H···AcceptorH···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)
C3–H3···N42.543.458(3)171
C10–H10···N22.533.450(3)168

Polymorphism and Crystal Packing Analysis

The investigation of the crystalline state of Thiazolo[4,5-b]pyridine, 2-(methylthio)- has so far identified a single crystal form. researchgate.net To date, there are no reports in the scientific literature describing polymorphic variants of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing and/or conformational structure.

The crystal packing of the known form is characterized by the presence of eight molecules (Z=8) within a monoclinic unit cell. researchgate.net The asymmetric unit contains two crystallographically independent molecules, which are nearly identical in their conformation. researchgate.net The primary organizing force in the crystal packing is the network of C-H···N hydrogen bonds. These interactions link molecules into one-dimensional chains. researchgate.net The symmetry codes provided in the crystallographic report (–1+x, y, –1+z and 1+x, y, z) describe the translation operations that generate these chains throughout the lattice. researchgate.net The near-planar nature of the molecules allows for efficient packing within the crystal structure.

Theoretical and Computational Studies of Thiazolo 4,5 B Pyridine, 2 Methylthio

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For Thiazolo[4,5-b]pyridine (B1357651), 2-(methylthio)-, these calculations can predict its orbital energies, reactivity, and the influence of its substituent group.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory that help in understanding the electronic behavior of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

While specific DFT calculations for Thiazolo[4,5-b]pyridine, 2-(methylthio)- are not extensively reported in the literature, studies on analogous heterocyclic systems like thiazole (B1198619) and pyridine (B92270) derivatives provide a framework for understanding its likely electronic profile. For instance, DFT calculations on similar aromatic heterocyclic molecules have been used to determine their HOMO and LUMO energy levels, offering insights into their charge transfer properties.

Table 1: Hypothetical Calculated Electronic Properties of Thiazolo[4,5-b]pyridine, 2-(methylthio)- based on Analogous Systems

ParameterPredicted Value (eV)Significance
HOMO Energy~ -6.0 to -6.5Electron-donating capability
LUMO Energy~ -1.5 to -2.0Electron-accepting capability
HOMO-LUMO Gap~ 4.0 to 5.0Chemical reactivity and stability

Note: These values are estimations based on published data for structurally related compounds and are intended for illustrative purposes. Actual values would require specific DFT calculations for Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

Electronic Property Modulation through Substituent Effects (e.g., Methylthio Group)

The methylthio (-SCH3) group at the 2-position of the thiazolo[4,5-b]pyridine core is expected to significantly influence the molecule's electronic properties. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aromatic system, potentially increasing the electron density of the ring. This electron-donating characteristic can affect the HOMO and LUMO energy levels. Studies on other sulfur-containing organic molecules have shown that the introduction of such groups can modulate the electronic and optical properties of the parent compound. The precise nature of this modulation, whether electron-donating or -withdrawing, can be quantified through computational analysis of the molecular electrostatic potential and natural bond orbital (NBO) analysis.

Prediction of Reactivity Sites and Reaction Pathways

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. For Thiazolo[4,5-b]pyridine, 2-(methylthio)-, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine and thiazole rings, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue regions) would indicate sites prone to nucleophilic attack. Such analyses are crucial for understanding the molecule's reactivity in chemical synthesis and its potential interactions with biological macromolecules.

Bandgap Energy Calculations in Related Systems

Molecular Docking Investigations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as Thiazolo[4,5-b]pyridine, 2-(methylthio)-, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Molecular Recognition Mechanisms

Molecular docking simulations can provide insights into the binding affinity (often expressed as a docking score or binding energy) and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Studies on various derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated their potential to interact with a range of biological targets, including kinases and other enzymes.

For Thiazolo[4,5-b]pyridine, 2-(methylthio)-, a hypothetical docking study against a relevant protein target would involve placing the molecule into the protein's active site and evaluating the energetic favorability of different binding poses. The results would highlight the key amino acid residues involved in the interaction and provide a basis for understanding its potential biological activity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Thiazolo[4,5-b]pyridine Derivative

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase (e.g., EGFR)-7.0 to -9.0MET793, LYS745, ASP855Hydrogen Bond, Hydrophobic
Cyclooxygenase (COX-2)-6.5 to -8.5ARG513, TYR385, SER530Hydrogen Bond, Pi-Alkyl

Note: This table is for illustrative purposes and does not represent actual docking results for Thiazolo[4,5-b]pyridine, 2-(methylthio)-. The data is based on typical findings for related heterocyclic inhibitors.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the specific interactions that govern the affinity and selectivity of a ligand for its biological target. For derivatives of the thiazolo[4,5-b]pyridine core, molecular docking studies have been employed to elucidate their binding modes within the active sites of various enzymes and receptors. nih.govresearchgate.net

While specific docking studies solely on Thiazolo[4,5-b]pyridine, 2-(methylthio)- are not extensively detailed in the public domain, the interaction profile can be inferred from studies on analogous structures. The thiazolo[4,5-b]pyridine scaffold itself presents several key features for molecular recognition. The nitrogen atoms within the pyridine and thiazole rings can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site. For instance, the pyridine nitrogen is a common hinge-binding motif in kinase inhibitors. nih.gov

Table 1: Potential Ligand-Protein Interactions for the Thiazolo[4,5-b]pyridine Scaffold

Interaction Type Potential Participating Atoms/Groups
Hydrogen Bonding Pyridine Nitrogen, Thiazole Nitrogen
Hydrophobic Interactions Phenyl rings, Methyl group
van der Waals Interactions Entire scaffold and substituents

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological effects. For thiazolo[4,5-b]pyridine derivatives, QSAR studies have been conducted to identify the key molecular descriptors that influence their activity, such as antioxidant or anticancer effects. lpnu.uanih.gov

A typical QSAR study on thiazolo[4,5-b]pyridine derivatives might involve the calculation of a wide range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Often represented by the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

For example, a QSAR analysis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one derivatives revealed a significant correlation between their antioxidant activity and a combination of topological, physicochemical, and quantum-chemical parameters. lpnu.ua Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. While a specific QSAR model for the 2-(methylthio)- derivative is not available, the principles derived from these studies can be applied to estimate its potential activity based on its calculated descriptors. The development of a robust QSAR model would enable the prediction of biological activity for a range of substituted thiazolo[4,5-b]pyridines. nih.gov

In Silico Assessment of Drug-Likeness and Pharmacokinetic Parameters

Beyond predicting biological activity, computational methods are invaluable for assessing the "drug-likeness" and pharmacokinetic properties of a compound. These predictions help to identify candidates that are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles in the body.

In silico ADME prediction tools are used to evaluate the likely pharmacokinetic behavior of a compound. These predictions are based on its structural and physicochemical properties. For Thiazolo[4,5-b]pyridine, 2-(methylthio)-, various ADME parameters can be computationally estimated. mdpi.comnii.ac.jp

Table 2: Predicted ADME Properties for a Representative Thiazolo[4,5-b]pyridine Structure

ADME Parameter Predicted Property Implication
Gastrointestinal (GI) Absorption High Good oral absorption is likely.
Blood-Brain Barrier (BBB) Permeation Low to Moderate May have limited access to the central nervous system.
CYP450 Inhibition Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) May affect the metabolism of co-administered drugs.
Plasma Protein Binding (PPB) High Can influence the free concentration and half-life of the drug.

These predictions are based on established models and algorithms that have been trained on large datasets of experimental data. For instance, good gastrointestinal absorption is often predicted for compounds that adhere to certain physicochemical property ranges, such as those outlined by Lipinski's Rule of Five. mdpi.com

The bioavailability of a drug is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Computational tools can provide a bioavailability score based on a combination of factors, including solubility, permeability, and metabolic stability. A higher score generally indicates a greater likelihood of the compound being orally bioavailable.

For a molecule like Thiazolo[4,5-b]pyridine, 2-(methylthio)-, its drug-likeness and bioavailability score would be calculated based on its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and other structural features. mdpi.com Adherence to guidelines such as Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5, hydrogen bond donors < 5, hydrogen bond acceptors < 10) is a primary indicator of good oral bioavailability. In silico analyses of similar heterocyclic systems often show good drug-likeness scores, suggesting that the thiazolo[4,5-b]pyridine scaffold is a promising framework for the development of orally active drugs. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Thiazolo[4,5-b]pyridine, 2-(methylthio)-

Biological Activity Mechanisms and Research Applications of Thiazolo 4,5 B Pyridine, 2 Methylthio Derivatives

The thiazolo[4,5-b]pyridine (B1357651) scaffold is a significant heterocyclic structure in medicinal chemistry, recognized as a bioisostere of purines. dmed.org.ua This structural similarity has prompted extensive research into its derivatives for a wide range of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor effects. dmed.org.uanih.govmdpi.com The introduction of a methylthio group at the 2-position of the thiazolo[4,5-b]pyridine core can significantly influence its electronic properties and biological activity. This article focuses specifically on the enzyme inhibition studies of derivatives of Thiazolo[4,5-b]pyridine, 2-(methylthio)-.

Kinase Inhibition (e.g., EGFR, CDK2-cyclin A, PI3K, ITK, BCR-ABL, RAF, VEGFR2, c-KIT)

Research into the kinase inhibitory potential of the specific "Thiazolo[4,5-b]pyridine, 2-(methylthio)-" scaffold is limited in publicly available literature. However, extensive studies have been conducted on the isomeric thiazolo[5,4-b]pyridine (B1319707) core, which have yielded potent inhibitors for several kinases. These findings, while not directly pertaining to the 2-(methylthio)thiazolo[4,5-b]pyridine structure, offer valuable insights into the potential of the broader thiazolopyridine family as kinase inhibitors.

Studies on thiazolo[5,4-b]pyridine derivatives have identified compounds with significant inhibitory activity against a range of kinases, including PI3K, ITK, BCR-ABL, RAF, VEGFR2, and c-KIT. nih.gov The nitrogen at position 4 of the thiazolo[5,4-b]pyridine scaffold often acts as a hinge-binding motif for PI3K inhibitors. nih.gov For ITK kinase, the nitrogen at position 1 and the 2-amino group are crucial for hydrogen bonding interactions with the kinase hinge region. nih.gov Furthermore, functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring has been explored to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed as potent PI3K inhibitors. mdpi.com One of the lead compounds from this series demonstrated nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ. mdpi.com

In the context of c-KIT inhibition, novel thiazolo[5,4-b]pyridine derivatives have been synthesized to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). nih.gov One particular derivative, designated as 6r , showed potent inhibition of a c-KIT double mutant (V560G/D816V) that is resistant to imatinib. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

Compound ID Target Kinase IC₅₀ (nM) Reference
19a PI3Kα 3.6 mdpi.comresearchgate.net
19a PI3Kγ 1.8 researchgate.net
19a PI3Kδ 2.5 researchgate.net
6r c-KIT (V560G/D816V) 4770 nih.gov

Regarding Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)-cyclin A, no specific inhibitory data for Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives was found in the reviewed literature. However, the broader class of thiazole (B1198619) derivatives has been investigated as CDK inhibitors. nih.gov

DNA Gyrase Inhibition

Specific studies on the DNA gyrase inhibitory activity of Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives are not extensively reported. However, the thiazole scaffold is a known pharmacophore in the design of DNA gyrase inhibitors. researchgate.netresearchgate.net For instance, 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been developed as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govbrc.hu One study noted that 3H-thiazolo[4,5-b]pyridin-2-one shares structural similarities with fluoroquinolones, a well-known class of DNA gyrase inhibitors, suggesting a potential for this scaffold to be explored for similar activity. researchgate.net A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized, and in silico molecular docking studies were performed against DNA gyrase, indicating potential binding interactions. mdpi.com

Xanthine (B1682287) Oxidase (XO) Inhibition

There is currently a lack of specific research data on the inhibition of xanthine oxidase by Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives. However, related heterocyclic systems containing a thiazole ring have been investigated as potential XO inhibitors. For example, a series of thiazolo-pyrazolyl derivatives were synthesized and evaluated for their XO inhibitory activity, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov Additionally, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have also been identified as potential xanthine oxidase inhibitors. researchgate.net

Insulysin Inhibition

No research findings specifically detailing the inhibition of insulysin by Thiazolo[4,5-b]pyridine, 2-(methylthio)- or its derivatives were identified in the reviewed scientific literature.

Cyclic Adenosine Monophosphate Phosphodiesterase (PDE) III Inhibition

While direct studies on 2-(methylthio)- derivatives are not available, research on related analogs provides insight into the potential of the thiazolo[4,5-b]pyridine scaffold as PDE inhibitors. A study on the transformation of milrinone, a known PDE III inhibitor, led to the synthesis of 5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one, which was found to be a very potent cAMP PDE III inhibitor with activity in the nanomolar range. This highlights the potential of the thiazolo[4,5-b]pyridine core in the design of PDE inhibitors.

Serine Protease Factor Xa (fXa) Inhibition

Research into the direct inhibition of Factor Xa (fXa), a critical enzyme in the coagulation cascade, by derivatives of Thiazolo[4,5-b]pyridine, 2-(methylthio)- is an area with limited publicly available data. While studies have been conducted on related heterocyclic systems, such as 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) derivatives, which have demonstrated in vitro inhibitory activity against fXa, specific findings for the Thiazolo[4,5-b]pyridine, 2-(methylthio)- core are not extensively documented in peer-reviewed literature. nih.govfrontiersin.orgdrugs.com The development of orally active fXa inhibitors is a significant area of interest for anticoagulant therapies. nih.gov

Pin1 (NIMA1) Inhibition

MurD Inhibition

MurD ligase is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of novel antibacterial agents. Molecular docking studies have been performed to evaluate the potential of thiazolo[4,5-b]pyridine derivatives as inhibitors of MurD. nih.gov In one such study, a series of 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones and related carboxylic acid derivatives were docked into the active site of MurD. The binding interactions of the most active compounds were compared to a reference drug, ciprofloxacin. drugs.com

Table 1: Molecular Docking Results of Thiazolo[4,5-b]pyridine Derivatives against MurD

CompoundStructureBinding Energy (kcal/mol)
Compound 3g 5-methyl-7-(4-fluorophenyl)-3H-thiazolo[4,5-b]pyridin-2-one-8.2
Ciprofloxacin Reference Drug-7.5

Data sourced from a study on the antimicrobial activity of novel thiazolo[4,5-b]pyridin-2-ones. drugs.com

The docking results for compound 3g, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative, indicated a favorable binding energy compared to the reference drug, suggesting that this scaffold warrants further investigation for the development of MurD inhibitors. drugs.com

Receptor Modulation Research

Sphingosine-1-phosphate (S1p1 and S1p5) Agonism

The sphingosine-1-phosphate receptors S1P1 and S1P5 are G protein-coupled receptors that play critical roles in the immune and central nervous systems. Agonism of these receptors is a key mechanism for immunomodulatory drugs. Research on the isomeric thiazolo[5,4-b]pyridine scaffold has led to the discovery of potent dual agonists for S1P1 and S1P5 receptors. nih.govacs.orgnih.govrjptonline.org

One notable compound, AMG 369, which features a 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid structure, demonstrated high potency for both S1P1 and S1P5 with EC50 values in the nanomolar range. nih.govacs.orgnih.gov This compound was developed through the optimization of a thiazolopyridine series aimed at improving potency and selectivity over the S1P3 receptor to avoid potential cardiovascular side effects. rjptonline.org

Table 2: In Vitro Potency of a Thiazolo[5,4-b]pyridine Derivative at S1P Receptors

CompoundTarget ReceptorEC50 (nM)
AMG 369 S1P10.4
S1P51.3
S1P3>1000

Data extracted from the supplementary information of the discovery of AMG 369. acs.orgacs.org

The findings for AMG 369 highlight the potential of the thiazolopyridine core in developing selective S1P receptor modulators. nih.govacs.orgnih.govrjptonline.org While this research focused on the thiazolo[5,4-b]pyridine isomer, it provides a strong rationale for exploring derivatives of the Thiazolo[4,5-b]pyridine, 2-(methylthio)- scaffold for similar activity.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders. nih.gov Research into 2,6-disubstituted thiazolo[4,5-b]pyridines has identified them as a class of H3 receptor antagonists. rjptonline.org However, specific data for derivatives containing the 2-(methylthio)- group are not explicitly detailed in the available literature. A quantitative structure-activity relationship (3D-QSAR) study on a series of these compounds has been performed to understand the structural requirements for their antagonistic activity. rjptonline.org

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor involved in excitatory synaptic transmission and has been implicated in various neurological and psychiatric conditions. While several classes of mGluR5 antagonists have been developed, including those with pyridine (B92270) and thiazole moieties, specific research detailing the activity of Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives as mGluR5 antagonists is limited in the public domain. researchgate.netnih.gov The exploration of novel scaffolds for mGluR5 antagonism remains an active area of research.

Corticotropin Releasing Factor (CRF) Receptor Antagonism

Corticotropin-releasing factor (CRF) is a neuropeptide that governs the body's response to stress through the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.comnih.gov Over-activation of the CRF system is implicated in stress-related disorders like anxiety and depression, making CRF receptor antagonists attractive therapeutic targets. mdpi.comnih.govresearchgate.net

Research into CRF receptor antagonists has extensively explored fused heterocyclic systems, including the isomeric thiazolo[4,5-d]pyrimidines. nih.govresearchgate.net A series of thiazolo[4,5-d]pyrimidine (B1250722) thiones and -ones were found to have a good binding affinity for the CRF1 receptor. nih.gov Studies on these derivatives indicated that substitutions at the 2-position are critical for activity. Specifically, the replacement of 2-thioxo groups (which are structurally related to 2-methylthio groups) in the thiazolo[4,5-d]pyrimidine ring system was investigated. researchgate.net For instance, certain thiazolones (with an oxygen at position 2) were found to be equipotent in binding to CRF1 receptors when compared to the precursor thiazolothiones (with a sulfur at position 2). researchgate.net

Further research on novel thiazolo[4,5-d]pyrimidine derivatives as CRF1 receptor antagonists identified several potent compounds. mdpi.comnih.gov Four compounds in one study demonstrated superior binding affinities compared to the reference antagonist, antalarmin. mdpi.comresearchgate.net While this research has focused on the thiazolo[4,5-d]pyrimidine scaffold, the consistent finding that modifications at the 2-position (including thione moieties) are compatible with high-affinity receptor binding suggests that 2-(methylthio)thiazolo[4,5-b]pyridine derivatives could also warrant investigation as potential CRF receptor antagonists. researchgate.netnih.gov

Fractalkine Receptor Antagonism

The fractalkine receptor, also known as CX3CR1, is a chemokine receptor implicated in inflammatory conditions, including multiple sclerosis. nih.govresearchgate.net Its expression is generally found in myeloid cells like macrophages and microglia. researchgate.net Consequently, antagonists of this receptor are being investigated as potential therapeutic agents.

Research has led to the development of potent and selective CX3CR1 antagonists based on a substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core. nih.govresearchgate.net In these studies, two parallel series of compounds were synthesized to explore the structure-activity relationships. nih.gov Modifications to the substituents on the thiazolo[4,5-d]pyrimidine core allowed for the development of compounds with high selectivity for CX3CR1 over the related CXCR2 receptor. nih.gov

The structure-activity relationship studies revealed that attaching a leucinol group at the 7-position combined with α-methyl branched benzyl (B1604629) derivatives at the 5-thio position resulted in compounds with promising affinity, selectivity, and favorable physicochemical properties. nih.govresearchgate.net Although this work was conducted on the thiazolo[4,5-d]pyrimidine isomer, the findings highlight the importance of the thio-substituent at the 5-position for potent antagonism. nih.gov This suggests that the 2-(methylthio) group on the isomeric thiazolo[4,5-b]pyridine scaffold could play a similar role in potential interactions with the fractalkine receptor.

Interactions with Nucleic Acids

The ability of small molecules to interact with DNA is a key mechanism for many anticancer and antimicrobial agents. mdpi.com These interactions can occur through groove binding, electrostatic interactions, or intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.com

Studies on derivatives of the thiazolo[4,5-b]pyridine scaffold have explored their potential to bind to DNA. Research on a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative investigated its binding activity with calf thymus DNA (CT-DNA). researchgate.net Using UV-Vis absorption titration and viscosity measurements, the study suggested that the compound binds to DNA primarily through an intercalative mode. researchgate.net This mode of binding is characterized by hypochromism and shifts in the absorption spectrum upon interaction with DNA. mdpi.com The intrinsic binding constant (Kb) for this interaction was determined to be significant, indicating a stable complex. researchgate.net Molecular docking studies further supported the intercalative binding model. researchgate.net The activity of 2-methylthio derivatives of related heterocyclic systems also appears to depend on the electronic effects of their substituents. nih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. researchgate.netsemanticscholar.org They are validated targets for cancer chemotherapy, and inhibitors can function by preventing the enzyme from re-ligating the DNA strand, leading to cytotoxic double-strand breaks. semanticscholar.org

Several heterocyclic systems related to thiazolo[4,5-b]pyridine have been investigated as topoisomerase inhibitors. For example, novel thiazolo[3,2-a]pyrimidines and 3-oxo-thiazolo[3,2-a]pyrimidines have been identified as significant inhibitors of topoisomerase II (Topo II). semanticscholar.org Similarly, certain thiazolo[4,5-d]pyrimidin-7(6H)-ones have been evaluated as topoisomerase I inhibitors. semanticscholar.org

More specifically, a study on novel 9-anilinothiazolo[5,4-b]quinoline derivatives, which included compounds with a 2-methylthio group, assessed their inhibitory activity against human topoisomerase II. nih.gov The research indicated that the activity of the 2-methylthio derivatives seemed to rely on the electronic effects produced by the substitution on the aniline (B41778) ring. nih.gov The study successfully identified compounds within this class that inhibit Topo II activity, suggesting that the thiazolo-fused scaffold, when appropriately substituted with groups like methylthio, can be a viable framework for developing topoisomerase inhibitors. nih.gov

Antimicrobial Research Investigations (in vitro)

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antimicrobial agents. nih.gov The thiazole ring is a core component in a wide array of therapeutic agents, including many with antibacterial properties. nih.govnih.gov

Derivatives of thiazolo[4,5-b]pyridine have been specifically screened for their antimicrobial activities. researchgate.net In one study, a series of these compounds were tested against a panel of bacteria, demonstrating a range of inhibitory effects. researchgate.net Broader research into thiazole-containing compounds has shown activity against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For example, numerous thiazole derivatives have demonstrated inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.comjapsonline.com

Phenylthiazole derivatives, in particular, have been identified as a potent class of antimicrobials against MRSA and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov Some of these derivatives showed a rapid bactericidal effect, eliminating MRSA growth within six hours. nih.gov Other studies have confirmed that various thiazole compounds possess potent antimicrobial activity against clinically important MRSA strains. nih.govpurdue.edu The antibacterial effect is often broad-spectrum, inhibiting both drug-resistant Gram-positive strains and some Gram-negative organisms like E. coli. nih.gov Compounds bearing a pyridine moiety attached to a thiazole core have exhibited significant antibacterial activity, in some cases greater than reference drugs. medipol.edu.tr

Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)

Derivatives of the thiazolo[4,5-b]pyridine core have been investigated for their potential as antifungal agents. Research has demonstrated activity against various fungal pathogens, most notably Candida albicans.

In a screening of various thiazolo[4,5-b]pyridine derivatives, compound 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited the highest activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net Another study focusing on a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones also reported antifungal activity against fungi of the genus Candida. mdpi.com

While extensive data on the specific activity of thiazolo[4,5-b]pyridine derivatives against Aspergillus niger and Fusarium oxysporum is limited in the reviewed literature, studies on related structures provide insight into the potential of the broader pyridine-thiazole family. For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown activity against both C. albicans and A. niger. mdpi.com Additionally, research on 1,2,4-triazole (B32235) derivatives containing a pyridine moiety has shown that some compounds exhibit an excellent inhibition rate against Fusarium oxysporum. mdpi.com One review highlighted that certain pyrazole (B372694) derivatives demonstrated potent anti-proliferative activity against Fusarium oxysporum f. sp. albedinis, with MIC values as low as 5 μg/mL. nih.gov

Table 1: Antifungal Activity of Selected Thiazolo[4,5-b]pyridine and Related Derivatives
CompoundFungal StrainActivity (MIC, μg/mL)Reference
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidCandida albicans12.5 researchgate.net
Compound 4d (a thiazolo[4,5-d]pyrimidine)Candida albicans312.5 researchgate.net
Compound 7d (a thiazolo[4,5-d]pyrimidine)Candida albicans312.5 researchgate.net

Antiviral Activity Studies

The investigation into the antiviral properties of thiazolo[4,5-b]pyridine derivatives is an emerging area. While direct studies on the 2-(methylthio) substituted variants are not extensively documented, research on structurally related isomers and analogs provides preliminary insights.

A study on novel thiazolo[4,5-d]pyrimidine derivatives, which are isomers of the thiazolo[4,5-b]pyridine core, reported selective activity against hepatitis B virus (HBV) and hepatitis C virus (HCV) replication in vitro. ptfarm.pl Specifically, four compounds from the synthesized series demonstrated anti-HCV activity. ptfarm.pl Another investigation focused on phosphonylated triazolo[4,5-b]pyridine acyclic nucleotide analogs. nih.gov In this study, compounds showed marginal to minimal inhibitory activity against DNA and RNA viruses, with one derivative displaying an EC₅₀ value of 76.47 μM against the cytomegalovirus (CMV) Davis strain, and two others showing minimal activity against the varicella-zoster virus (VZV) Oka strain (EC₅₀ = 52.53 μM and 61.70 μM, respectively). nih.gov

A different isomer, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione , was the only compound in its series to show significant in vitro activity against human cytomegalovirus (HCMV). nih.gov It was also found to be potent against ganciclovir-resistant HCMV strains. nih.gov These findings, although not on the exact Thiazolo[4,5-b]pyridine, 2-(methylthio)- scaffold, underscore the potential of the broader thiazolopyridine family as a source for novel antiviral agents.

Anti-inflammatory Research

The anti-inflammatory potential of thiazolo[4,5-b]pyridine derivatives has been explored through various biological assays, including investigations into their effects on inflammatory pathways and enzymes.

NLRP3 Inflammasome Pathway Inhibition

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers inflammatory responses. mdpi.com Pharmacological inhibition of the NLRP3 inflammasome is a significant therapeutic target for a host of inflammatory diseases. nih.gov However, based on a review of the available scientific literature, there are no specific research studies focused on the direct inhibition of the NLRP3 inflammasome pathway by Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives. This remains a potential area for future investigation.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Research into thiazolo[4,5-b]pyridine derivatives has revealed significant anti-inflammatory properties. A study evaluating newly synthesized 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives demonstrated strong anti-inflammatory action in a carrageenan-induced rat paw edema model. nih.gov Notably, the anti-inflammatory effects of some tested compounds, such as (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid , were found to exceed that of the reference drug, Ibuprofen. nih.gov

While direct in vitro enzymatic assays for COX-1 and COX-2 inhibition on these specific compounds were not detailed in the primary study, molecular docking simulations were performed. nih.gov These computational studies supported the hypothesis that the anti-inflammatory effects could be attributed to interactions with COX enzymes. nih.gov Studies on other, different thiazole-containing scaffolds have shown potent and sometimes selective inhibition of COX-1 or COX-2, further suggesting the potential of the thiazole nucleus in designing anti-inflammatory agents. nih.govaub.edu.lb

Antioxidant Activity Investigations (e.g., DPPH Radical Scavenging Assay)

Several studies have confirmed the antioxidant potential of thiazolo[4,5-b]pyridine derivatives through in vitro assays, particularly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

One study detailed the synthesis and antioxidant evaluation of novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives. pensoft.net The antioxidant activity was quantified by the decolorization of the DPPH solution, and the percentage of inhibition was calculated. pensoft.netresearchgate.net Another investigation into N3-substituted 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-ones also reported on their scavenging effect on DPPH radicals, with some of the synthesized compounds being identified as potent antioxidants. biointerfaceresearch.com The results from these studies indicate that the thiazolo[4,5-b]pyridine scaffold is a promising backbone for the development of new antioxidant compounds.

Table 2: DPPH Radical Scavenging Activity of Selected (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl) Derivatives
Compound ID from SourceCompound Name/Structure% InhibitionReference
1cN'-(4-Hydroxy-benzylidene)-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide61.2 pensoft.net
1hN'-(4-Methyl-benzylidene)-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide58.7 pensoft.net
2a(Pyrazine-2-ylsulfanyl)-N'-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid57.3 pensoft.net
2c(Benzothiazole-2-ylsulfanyl)-N'-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid55.1 pensoft.net
4aN'-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetyl hydrazide acetic acid N'-(4-phenyl-thiazole-2-yl)-hydrazide65.1 pensoft.net
Ascorbic Acid (Standard)-81.4 pensoft.net

Anticancer Research (in vitro anti-proliferative activity, cytotoxicity studies)

The anticancer potential of the thiazolo[4,5-b]pyridine scaffold and its isomers has been a subject of significant research, with numerous studies evaluating their in vitro anti-proliferative and cytotoxic effects against various human cancer cell lines.

A study on a series of thiazolo[4,5-b]pyridine derivatives assessed their cytotoxicity on HaCaT human keratinocytes and HEK293 human embryonic kidney cells. The results indicated that the compounds had low cytotoxicity, as they did not reach the IC₅₀ value up to a concentration of 100 µM, suggesting a favorable safety profile for normal cells. researchgate.net

Research on the isomeric thiazolo[5,4-b]pyridine scaffold has yielded promising results. nih.gov A series of 31 novel derivatives were synthesized and evaluated for their ability to inhibit c-KIT, a therapeutic target in gastrointestinal stromal tumors (GIST). nih.gov The compounds were tested for anti-proliferative activity against c-KIT-dependent cancer cells, GIST-T1 and HMC1.2. Several derivatives showed anti-proliferative activities (measured as GI₅₀) comparable or slightly better than the standard drug imatinib (GI₅₀ = 0.02 μM) against GIST-T1 cells. nih.gov One lead compound, 6r , demonstrated a potent GI₅₀ of 1.15 μM on HMC1.2 cells, which harbor a drug-resistant c-KIT mutation. nih.gov

Other related pyridine-thiazole hybrids have also shown significant cytotoxic action. For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) showed high antiproliferative activity, with an IC₅₀ of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while its IC₅₀ in pseudo-normal human cell lines was greater than 50 µM, indicating selectivity for cancer cells. nih.gov

Table 3: In Vitro Anti-proliferative/Cytotoxicity of Selected Thiazolo[5,4-b]pyridine Isomers
Compound ID from SourceCell LineActivity (GI₅₀, μM)Reference
6rGIST-T10.02 nih.gov
6rHMC1.21.15 nih.gov
6sGIST-T10.02 nih.gov
7cGIST-T10.01 nih.gov
7hGIST-T10.02 nih.gov
Imatinib (Standard)GIST-T10.02 nih.gov

Activity against Specific Cancer Cell Lines (e.g., HePG-2, MCF-7, HCT-116, PC-3, MGC-803)

Derivatives of the thiazolopyridine scaffold have been extensively investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

For instance, a series of novel thiazole derivatives demonstrated dose-dependent inhibitory activity against human liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.govresearchgate.net One particularly effective compound, a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c), showed potent activity with IC₅₀ values of 7.26 µM in HepG2 and 2.57 µM in MCF-7 cells. arizona.edu Another study on thiazole-pyrazole hybrids also confirmed activity against the MCF-7 cell line. bohrium.com Similarly, pyrano[2,3-d]thiazole derivatives have shown strong cytotoxic effects against both HepG-2 and MCF-7 cell lines. nih.govresearchgate.net

The human colon carcinoma cell line, HCT-116, has also been a target for these derivatives. Thiazolopyrimidine compounds have shown notable activity against HCT-116, with some derivatives exhibiting higher potency than the reference drug doxorubicin. researchgate.net Thiadiazole derivatives have also been reported to have antiproliferative activity against HCT-116 cells, with GI₅₀ values as low as 3.2 to 4.6 μM. researchgate.net

Furthermore, research on substituted arylidine derivatives of thiazolopyrimidine compounds has revealed significant activity against prostate cancer (PC-3) cells. researchgate.net Certain compounds in this class recorded IC₅₀ values in the range of 65.8 to 69.6 µg/mL against the PC-3 cell line. researchgate.net While direct studies on the MGC-803 gastric cancer cell line are less commonly cited in the context of thiazolo[4,5-b]pyridine, related thiadiazole derivatives have shown much stronger activity (IC₅₀ of 15.50 and 25.65 μM) against the SGC-7901 gastric cancer cell line compared to 5-fluorouracil. researchgate.net

The mechanism of action for many of these thiazole-based anticancer agents is attributed to their ability to inhibit critical cellular targets like matrix metalloproteinases, various kinases, and anti-apoptotic proteins. bohrium.com

Table 1: Anticancer Activity of Selected Thiazole and Thiazolopyridine Derivatives

Compound Class Cell Line Activity Measurement Value Reference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) HepG-2 IC₅₀ 7.26 µM arizona.edu
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) MCF-7 IC₅₀ 2.57 µM arizona.edu
Thiazole-Conjugated Pyrazole (IVc) MCF-7 IC₅₀ 126.98 µM bohrium.com
Thiazolidine-thiazole Hybrid (7e) MCF-7 IC₅₀ 3.1 µM researchgate.net
Pyrano[2,3-d]thiazole Derivative HepG-2 IC₅₀ 14.05 µg/mL nih.gov
Pyrano[2,3-d]thiazole Derivative MCF-7 IC₅₀ 17.77 µg/mL nih.gov
Pyrano[2,3-d]thiazole Derivative HCT-116 IC₅₀ 32.68 µg/mL nih.gov
Thiazolopyrimidine Derivative (20) HCT-116 IC₅₀ 58.2 µg/mL researchgate.net
Thiazolopyrimidine Derivative (21) HCT-116 IC₅₀ 60.9 µg/mL researchgate.net
Thiazolopyrimidine Derivative (18) PC-3 IC₅₀ 66.5 µg/mL researchgate.net
Thiazolopyrimidine Derivative (20) PC-3 IC₅₀ 65.8 µg/mL researchgate.net
Thiadiazole Derivative HCT-116 GI₅₀ 3.2 - 4.6 µM researchgate.net

Beta-Amyloid Production Inhibition

While direct research on Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives for beta-amyloid (Aβ) production inhibition is not extensively documented, the broader classes of thiazole and thiazolidine-based compounds are recognized as promising candidates for developing anti-Alzheimer's disease (AD) therapeutics. mdpi.com The pathology of AD is linked to the aggregation of Aβ peptides and tau protein. mdpi.com

Studies have shown that various thiazole derivatives can inhibit Aβ aggregation at micromolar and even nanomolar concentrations. mdpi.com For example, certain benzylpyridinium-based benzothiazole (B30560) compounds have demonstrated the ability to inhibit Aβ aggregation. mdpi.com Similarly, a review of the field highlighted that thiazole and thiazolidine (B150603) compounds can ameliorate AD's pathological conditions by targeting Aβ and tau aggregation, among other factors. mdpi.com Research into related heterocyclic systems like pyrazolo[3,4-b]pyridines has also yielded compounds that selectively bind to Aβ plaques in post-mortem AD brain tissue, suggesting their potential as imaging probes. du.ac.ir One specific thiazolopyridyl derivative, a tetrahydroacridine hybrid, was found to be a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the AD cascade. mdpi.com These findings collectively suggest that the thiazolo[4,5-b]pyridine scaffold is a viable starting point for designing multi-target drugs to treat Alzheimer's disease. mdpi.com

Applications in Agricultural Chemistry

Derivatives of thiazolo[4,5-b]pyridine have been synthesized and evaluated for their applications in agriculture, particularly as herbicides. researchgate.net Research has focused on 5-(haloalkyl) substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which are pyridine analogues of the commercial herbicide Benazolin. researchgate.net

These compounds predominantly exhibit auxin-like herbicidal symptoms, such as epinastic response and formative action, and are generally more effective against broadleaf weeds than grassy weeds. researchgate.net In greenhouse trials, these derivatives have shown excellent control of commercially important grass weed species when applied pre-emergence. The mode of action for some of these novel herbicides has been identified as the inhibition of acyl-ACP thioesterase. Evaluation of these compounds involves measuring the GR₂₀ (the rate of herbicide in kg/Ha that causes 20% crop injury) and GR₈₀ (the rate that causes 80% weed injury) to assess both crop selectivity and weed control efficacy. researchgate.net For example, many derivatives show a high degree of selectivity in corn, particularly in post-emergence applications. researchgate.net

Table 2: Pre-emergence Herbicidal Activity of a Thiazolo[4,5-b]pyridine Derivative (7b)

Weed Species Scientific Name Application Rate (g/ha) Efficacy (% Control) Reference
Signalgrass Brachiaria platyphylla (BRAPP) 150 Good
Signalgrass Brachiaria platyphylla (BRAPP) 50 Good
Goosegrass Eleusine indica (ELEIN) 150 Good
Goosegrass Eleusine indica (ELEIN) 50 Good
Johnsongrass Sorghum halepense (SORHA) 150 Good
Johnsongrass Sorghum halepense (SORHA) 50 Good

Applications in Materials Science

The thiazolo[4,5-b]pyridine scaffold has proven to be a valuable core for the development of fluorescent materials. Its electron-deficient nature, similar to that of benzothiazoles, makes it suitable for creating novel fluorophores.

A significant application is in the design of selective fluorescent probes for metal ions. Researchers have synthesized 2-HPTP, a novel thiazolo[4,5-b]pyridine-based probe, for the selective detection of Zn²⁺ ions. du.ac.ir This probe demonstrates a notable fluorescence enhancement and a significant red-shift of its emission wavelength (85 nm) upon forming a 1:1 complex with zinc. du.ac.ir The probe is also membrane-permeable and has been successfully used for imaging Zn²⁺ concentration changes in living cells and tissues, such as in the nematode C. elegans, with high selectivity for lysosomes. du.ac.ir The detection limit for Zn²⁺ was calculated to be 3.48 x 10⁻⁷ M. du.ac.ir

Studies on the related thiazolo[4,5-b]pyrazine (TPy) derivatives have shown that their fluorescence properties can be modulated by chemical substitution. Introducing electron-donating groups, such as methoxy (B1213986) and dimethylamino, onto a phenyl ring at the C2 position of the TPy core increases the fluorescence quantum yield. These findings provide a rational basis for designing new, high-performance TPy-based fluorophores with tailored photophysical properties.

While specific research into the conductive properties of 2-(methylthio)thiazolo[4,5-b]pyridine is limited, the broader family of thiazole- and pyridine-containing conjugated polymers is an active area of investigation for applications in organic electronics. nih.govresearchgate.netmdpi.com The thiazole ring is a key building block in the synthesis of semiconducting polymers due to its electronic properties and ability to be incorporated into extended π-conjugated systems. researchgate.net

Polymers incorporating the thiazolo[5,4-d]thiazole (B1587360) (TzTz) fused ring system, an isomer of the thiazolo[4,5-b]pyridine core, are noted for their high oxidative stability and rigid, planar structure that facilitates efficient intermolecular π-π stacking. researchgate.netsemanticscholar.org These characteristics are advantageous for charge transport. For example, new poly(thiophene vinyl thiazole) (PTVT) and poly(thiophene vinyl benzothiadiazole) (PTVBT) polymers have been synthesized and shown to have electrical conductivity, with the PTVBT polymer reaching a conductivity of 7.68 x 10⁻⁶ Ω⁻¹·cm⁻¹. du.ac.ir Another study on a copolyazomethine containing a thiazole ring reported conductivity values between 9.5 x 10⁻⁷ S/cm⁻¹ and 12.25 x 10⁻⁷ S/cm⁻¹, which increase with temperature, a characteristic of semiconductor behavior. These examples highlight the potential of using thiazole and fused thiazole-pyridine scaffolds to create novel semiconducting materials for electronic devices. researchgate.netsemanticscholar.orgmdpi.com

Potential in Semiconductor Technologies

While direct applications of Thiazolo[4,5-b]pyridine, 2-(methylthio)- in semiconductor devices are not yet widely reported, the inherent properties of the parent thiazolo[4,5-b]pyridine core, by analogy with related heterocyclic systems, indicate a significant potential for this class of compounds in organic electronics. The related thiazolo[5,4-d]thiazole fused heterocycle, for instance, is recognized as an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap—a key feature for charge transport in organic semiconductors.

Research into thiazolo[5,4-d]thiazole derivatives has demonstrated their promise as building blocks for materials used in organic photovoltaics and other electronic devices. researchgate.net These molecules possess appealing features for applications in organic electronics due to their structural rigidity and stability. dmed.org.ua The incorporation of peripheral pyridine groups into the thiazolo[5,4-d]thiazole core has been shown to create fluorophores with good near-UV to bluish-green fluorescence, highlighting the tunability of their optoelectronic properties. researchgate.net

Similarly, the thiazolo[4,5-b]pyridine structure combines an electron-donating thiazole moiety with an electron-withdrawing pyridine ring, a classic donor-acceptor (D-A) arrangement. This intramolecular charge-transfer character is fundamental for developing materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their function in:

Organic Field-Effect Transistors (OFETs): The planarity and potential for π-stacking in thiazolo[4,5-b]pyridine derivatives could facilitate charge mobility.

Organic Light-Emitting Diodes (OLEDs): By modifying substituents, the emission color and efficiency could be tuned. The 2-(methylthio) group on the thiazole ring acts as a modifiable position, allowing for the introduction of various functional groups to fine-tune these electronic properties.

Organic Photovoltaics (OPVs): The D-A nature of the scaffold is beneficial for creating materials that can act as either electron donors or acceptors in the active layer of a solar cell.

The table below summarizes the key properties of related thiazole-based systems and the inferred potential for Thiazolo[4,5-b]pyridine derivatives.

FeatureObserved in Related Thiazole Systems (e.g., Thiazolo[5,4-d]thiazole)Inferred Potential for Thiazolo[4,5-b]pyridine Derivatives
Structure Rigid, planar, fused heterocyclic system researchgate.netdmed.org.uaLikely rigid and planar, promoting molecular packing.
Electronic Nature Electron-deficient core, high oxidative stability researchgate.netdmed.org.uaDonor-acceptor character due to thiazole and pyridine fusion.
Intermolecular Interactions Efficient intermolecular π–π overlap dmed.org.uaPotential for strong π-stacking, aiding charge transport.
Applications Organic photovoltaics, fluorophores researchgate.netresearchgate.netPotential use in OFETs, OLEDs, and OPVs.

Use as Building Blocks for Dyes and Pigments

The structural framework of Thiazolo[4,5-b]pyridine, 2-(methylthio)- makes it a promising precursor for the synthesis of novel dyes and pigments. The development of functional dyes is an active area of research, and heterocyclic compounds form the basis for a vast array of chromophores.

The potential of this scaffold is suggested by studies on isomeric systems. For example, derivatives of isothiazolo[4,5-b]pyridine have been synthesized and shown to exhibit fluorescence, with their emission spectra being sensitive to the polarity of the solvent (solvatochromism). nih.gov Such properties are highly desirable for functional dyes used in sensing and imaging applications. Due to their light emission characteristics, these derivatives are considered for the development of advanced dyes. nih.gov

The synthesis of azo dyes, a major class of commercial colorants, often involves the diazotization of a heterocyclic amine followed by coupling with a suitable partner. While Thiazolo[4,5-b]pyridine, 2-(methylthio)- itself is not an amine, the thiazolo[4,5-b]pyridine core can be functionalized with an amino group, making it a viable component for azo dye synthesis. The 2-(methylthio) group (-S-CH₃) is a key feature, as it can function as a leaving group in nucleophilic substitution reactions. This allows for the strategic introduction of other auxochromes (color-modifying groups) or for linking the core to other conjugated systems to create more complex and intensely colored dyes.

The general process for leveraging Thiazolo[4,5-b]pyridine, 2-(methylthio)- derivatives in dye synthesis could follow these pathways:

Modification of the Core: Chemical modification to introduce an amino group onto the pyridine ring, which can then be diazotized to form a diazonium salt. This reactive intermediate can subsequently be coupled with phenols or anilines to produce a wide range of azo dyes.

Substitution of the 2-(methylthio) Group: The methylthio group can be displaced by various nucleophiles. This allows for the attachment of moieties that can extend the π-conjugated system, a fundamental principle in dye design for shifting the absorption spectrum towards longer wavelengths (bathochromic shift) and increasing color intensity.

The table below outlines the research findings on related heterocyclic compounds that support the potential of Thiazolo[4,5-b]pyridine derivatives in dye chemistry.

Compound FamilyResearch FindingRelevance to Thiazolo[4,5-b]pyridine Dyes
Isothiazolo[4,5-b]pyridine Derivatives Exhibit fluorescence and solvatochromism. nih.govSuggests the core scaffold has inherent optical properties suitable for functional dyes.
2-Amino-thiazole Derivatives Used as precursors for potent azo dyes through diazo-coupling reactions. nih.govDemonstrates the utility of the thiazole ring as a component in classical dye synthesis.
Azo Dyes with Thiophene Moieties Modification of terminal groups enhances the π-conjugated system and tunes electronic spectra. nih.govHighlights a strategy applicable to Thiazolo[4,5-b]pyridine for creating a diverse color palette.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of the thiazolo[4,5-b]pyridine (B1357651) core and its derivatives is an area of continuous innovation. Future research is increasingly directed towards the development of novel and sustainable synthetic strategies that are not only efficient but also environmentally benign. researchgate.net Key focuses in this area include:

Green Chemistry Approaches: The use of eco-friendly solvents, such as water or ethanol, and the development of catalyst-free or biodegradable catalyst systems are gaining traction. mdpi.com For instance, the use of recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation represents a significant step towards greener synthesis of thiazole (B1198619) derivatives. mdpi.com

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are being explored to construct the thiazolo[4,5-b]pyridine scaffold in a single step from simple starting materials. These methods offer advantages such as reduced waste, lower energy consumption, and simplified purification processes. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and scalable production of thiazolopyridine derivatives. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of thiazolo[4,5-b]pyridines, offering a more energy-efficient alternative to conventional heating methods. dmed.org.ua

A comparative look at conventional versus emerging synthetic approaches is presented below:

FeatureConventional SynthesisEmerging Sustainable Synthesis
Solvents Often relies on volatile organic compounds (VOCs)Focus on water, ethanol, and other green solvents mdpi.com
Catalysts May use stoichiometric or heavy metal catalystsEmploys recyclable biocatalysts, nanoparticles, or catalyst-free methods mdpi.comdmed.org.ua
Efficiency Often involves multiple steps with intermediate purificationAims for one-pot, multi-component reactions researchgate.net
Energy Typically requires prolonged heatingUtilizes energy-efficient methods like microwave or ultrasonic irradiation mdpi.comdmed.org.ua

Advanced Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity

While the thiazolo[4,5-b]pyridine scaffold is known for its diverse biological activities, future research will focus on more advanced and systematic Structure-Activity Relationship (SAR) studies. researchgate.netmdpi.com The goal is to understand precisely how modifications to the 2-(methylthio) group and other positions on the bicyclic ring system influence biological activity.

Key research thrusts include:

Systematic Library Synthesis: The creation of focused libraries of analogues of 2-(methylthio)thiazolo[4,5-b]pyridine, where the methylthio group is replaced with other substituents, will allow for a detailed exploration of the chemical space around this position.

Bioisosteric Replacement: Investigating the replacement of the methylthio group with other bioisosteres could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

High-Throughput Screening: Screening large, diverse libraries of thiazolo[4,5-b]pyridine derivatives against a wide range of biological targets will be crucial for identifying novel activities. dmed.org.ua

The following table outlines potential modifications to the 2-(methylthio)thiazolo[4,5-b]pyridine scaffold and their expected impact based on general medicinal chemistry principles:

Position of ModificationType of ModificationPotential Impact on Bioactivity
2-position (S-CH3) Variation of the alkyl group (e.g., ethyl, propyl)Modulate lipophilicity and steric interactions
Replacement with other functional groups (e.g., -NH2, -OH, -OR)Introduce new hydrogen bonding capabilities
Pyridine (B92270) Ring Introduction of electron-donating or -withdrawing groupsAlter the electronic properties and pKa of the molecule
Annulation of additional ringsIncrease structural complexity and explore new binding modes

Computational Design and Virtual Screening for Rational Compound Development

Computational chemistry is set to play an even more significant role in the rational design and development of novel thiazolo[4,5-b]pyridine derivatives. dmed.org.uanih.gov By leveraging computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models will enable the prediction of the biological activity of unsynthesized analogues of 2-(methylthio)thiazolo[4,5-b]pyridine. dmed.org.ua

Molecular Docking and Dynamics Simulations: These techniques will be used to predict the binding modes of thiazolo[4,5-b]pyridine derivatives to their biological targets, providing insights for the design of more potent and selective inhibitors. researchgate.netnih.gov

Virtual Screening of Large Compound Libraries: Virtual screening campaigns will allow for the rapid identification of new thiazolo[4,5-b]pyridine-based hits from vast chemical databases. dmed.org.ua

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for optimizing the drug-like characteristics of new lead compounds.

Investigation of New Application Domains Beyond Current Understanding

While much of the research on thiazolo[4,5-b]pyridines has focused on their medicinal applications, future investigations will likely explore their potential in other domains. The unique electronic and structural properties of the thiazolo[4,5-b]pyridine scaffold make it an attractive candidate for materials science applications.

Emerging areas of investigation include:

Organic Electronics: Thiazolopyridine derivatives have been investigated for their potential use in semiconductor and photographic materials. tandfonline.com Further research could explore their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Probes: The thiazolo[4,5-b]pyridine core has been successfully incorporated into fluorescent probes for the detection of metal ions like Zn2+. nih.gov Future work could focus on developing probes for other biologically or environmentally important analytes.

Agrochemicals: Some thiazolopyridine derivatives have shown herbicidal activity. researchgate.netbeilstein-journals.org Continued research in this area could lead to the development of new, more effective, and environmentally safer agrochemicals.

Development of Thiazolopyridine-Based Chemical Biology Tools

The development of chemical biology tools based on the 2-(methylthio)thiazolo[4,5-b]pyridine scaffold will be instrumental in elucidating the mechanism of action of this class of compounds and in studying complex biological processes.

Future research in this area will focus on:

Affinity-Based Probes: The synthesis of probes incorporating a photoreactive group and a reporter tag will enable the identification of the direct cellular targets of bioactive thiazolo[4,5-b]pyridine derivatives.

Fluorescently Labeled Analogues: The development of fluorescent versions of 2-(methylthio)thiazolo[4,5-b]pyridine will allow for the visualization of its subcellular localization and dynamics in living cells. nih.gov

Target Deconvolution: The use of chemoproteomics and other advanced techniques will be essential for identifying the full spectrum of proteins that interact with thiazolo[4,5-b]pyridine-based compounds in a cellular context.

Q & A

Q. What are the established synthetic routes for preparing 2-(methylthio)thiazolo[4,5-b]pyridine and its derivatives?

The compound is typically synthesized via acid-catalyzed cyclization or nucleophilic substitution. A common method involves refluxing intermediates (e.g., 3-(diisopropylaminothiocarbonylthio)pyridine derivatives) with hydrochloric acid (5 M) for 5 hours, yielding >95% purity after crystallization from diethyl ether . Key steps include:

  • Thioether formation : Reacting thiol-containing precursors with methylating agents.
  • Cyclization optimization : Adjusting reaction time and temperature to minimize byproducts.
  • Purification : Recrystallization or column chromatography for isolating the target compound.

Q. How is the structural integrity of 2-(methylthio)thiazolo[4,5-b]pyridine validated experimentally?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.71–1.75 Å) and torsion angles (e.g., N1–C1–C7–C8 = 169.47°) to verify planarity of the thiazolo-pyridine core .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methylthio groups show δ ~2.5 ppm (¹H) and δ ~15–20 ppm (¹³C).
    • ESI-MS : Molecular ion peaks (e.g., m/z 349 [M+H]⁺) confirm molecular weight .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 48.40% calc. vs. 48.34% obs.) .

Q. What physicochemical properties are critical for designing experiments with this compound?

Key properties include:

Property Value Method Reference
LogP 2.28 (pH 2.3)HPLC retention time analysis
Water solubility 49 mg/LShake-flask method
Thermal stability Decomposition >250°CTGA/DSC
These influence solvent selection (e.g., DMSO for biological assays) and storage conditions (desiccated, inert atmosphere).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Contradictions arise from subtle structural changes (e.g., saturation of the thiazole ring or halogen substitution). Strategies include:

  • Comparative SAR studies : Test dihydro analogs (e.g., 2,3-dihydrothiazolo derivatives) to assess how reduced aromaticity impacts LogP (e.g., LogP decreases from 2.28 to 1.59) and bioactivity .
  • Dose-response analysis : Evaluate efficacy at varying concentrations (e.g., 50–150 g/ha for herbicidal activity) to identify optimal application rates .
  • Crystallographic docking : Map interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to explain potency differences .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Key challenges include low yields in Friedländer-type syntheses and byproduct formation. Solutions involve:

  • Alternative routes : Use potassium O-ethyl dithiocarbonate to form thio intermediates, followed by sulfur removal with iron powder in acetic acid, achieving 70–80% yield .
  • Process optimization :
    • Catalyst screening : B(C₆F₅)₃-mediated reductions improve selectivity for brominated analogs .
    • Workflow robustness : Implement inline NMR monitoring to track reaction progression and minimize impurities .

Q. How should researchers design experiments to evaluate in vivo pharmacological efficacy?

Protocols for anti-inflammatory or antimicrobial testing include:

  • Animal models : Administer derivatives (e.g., 10–50 mg/kg) in rodent carrageenan-induced paw edema models, with indomethacin as a positive control .
  • Endpoint measurements : Quantify TNF-α/IL-6 suppression via ELISA and histopathological analysis.
  • Dose optimization : Use response surface methodology (RSM) to balance efficacy (e.g., IC₅₀ = 12 μM) and toxicity (LD₅₀ > 200 mg/kg) .

Methodological Notes

  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers) and spectral libraries to confirm compound identity.
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal protocols.

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Thiazolo[4,5-b]pyridine, 2-(methylthio)-
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Thiazolo[4,5-b]pyridine, 2-(methylthio)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.